![molecular formula C22H24N4O4 B2400812 (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate CAS No. 899984-25-9](/img/structure/B2400812.png)
(E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate
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Description
(E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
One of the notable applications of quinazoline derivatives is in the field of antimicrobial research. Synthesized quinazolines have been evaluated for their antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans. This research suggests that quinazoline derivatives hold potential as antimicrobial agents, contributing to the search for new treatments against resistant strains of bacteria and fungi (Desai, Shihora, & Moradia, 2007).
Molecular Docking and Theoretical Studies
Quinazoline derivatives have also been the subject of molecular docking and theoretical studies, aimed at understanding their interactions with biological targets. Such studies have provided insights into the stability of these molecules and predicted their inhibitory activities against various enzymes. For instance, the molecular docking studies of certain quinazoline compounds have suggested their potential inhibitory activity against pyrrole inhibitors, indicating possible applications in the design of enzyme inhibitors (El-Azab et al., 2016).
Cancer Research
In cancer research, new quinazoline derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, such as human hepatocellular carcinoma cells. Some of these derivatives demonstrated promising inhibitory effects, suggesting that quinazolines could serve as leads for the development of novel anticancer drugs (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).
Chemical Synthesis and Material Science
Quinazoline derivatives have applications in chemical synthesis and material science as well. Their unique chemical structures enable the formation of complex molecules through reactions like intramolecular cyclization. Such synthetic strategies have been employed in the development of morphine alkaloids and other pharmacologically relevant compounds (Bottari, Endoma, Hudlický, Ghiviriga, & Abboud, 1999).
properties
IUPAC Name |
ethyl 4-[[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-4-30-20(27)15-9-11-16(12-10-15)23-21(28)25-19-17-7-5-6-8-18(17)24-22(29)26(19)13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H2,23,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHRBJNUXXRPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.